2-Methoxyphenol;sulfuric acid
Description
Significance of 2-Methoxyphenol (Guaiacol) as a Model Compound in Organic and Environmental Chemistry
2-Methoxyphenol, commonly known as guaiacol (B22219), is an organic compound naturally occurring in wood smoke and is a derivative of lignin (B12514952), a complex polymer found in the cell walls of plants. Its chemical structure, featuring both a hydroxyl and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a valuable model compound for studying the chemical behavior of more complex phenolic substances. wikipedia.orgymdb.ca In the realm of organic chemistry, guaiacol serves as a precursor for the synthesis of various flavorants and fragrances, most notably vanillin (B372448). wikipedia.org An estimated 85% of the world's vanillin supply is derived from guaiacol through a process that involves a condensation reaction with glyoxylic acid. wikipedia.org
In environmental chemistry, guaiacol is a key representative of the phenolic compounds released during biomass pyrolysis, a process of thermal decomposition in the absence of oxygen. nih.govcore.ac.ukrsc.org Understanding the reactions of guaiacol is crucial for the development of technologies aimed at converting biomass into biofuels and other valuable chemicals. researchgate.netnih.gov Its presence in atmospheric aerosols and its potential for chemical transformation also make it a subject of interest in atmospheric chemistry.
Fundamental Role of Strong Acid Catalysis, with Specific Emphasis on Sulfuric Acid Systems
Strong acids, particularly sulfuric acid (H₂SO₄), play a pivotal role as catalysts in a wide array of chemical reactions. In the context of biomass conversion, sulfuric acid is widely used to hydrolyze polysaccharides into fermentable sugars. researchgate.netnih.govmdpi.comacs.org Its strong protonating ability facilitates the breakdown of complex organic matter.
The interaction of sulfuric acid with phenolic compounds like guaiacol can lead to several types of reactions, including sulfonation, polymerization, and other acid-catalyzed transformations. Sulfonation is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. This reaction is fundamental in the synthesis of detergents, dyes, and pharmaceuticals. nih.gov The position of sulfonation on the guaiacol ring is influenced by the directing effects of the hydroxyl and methoxy groups.
Overview of Academic Research Trajectories for 2-Methoxyphenol;Sulfuric Acid Interactions
Academic research on the interaction between 2-methoxyphenol and sulfuric acid has followed several distinct trajectories, primarily driven by its relevance to industrial processes and environmental science.
One major area of investigation has been the sulfonation of guaiacol . This research focuses on understanding the reaction kinetics, product distribution, and the influence of reaction conditions such as temperature and acid concentration. nih.govgoogle.comgoogle.com For instance, studies have explored the synthesis of guaiacol sulfonic acid and its salts, which have applications as expectorants. nih.govwikipedia.orgpatsnap.com
Another significant research avenue is the role of sulfuric acid in the catalytic conversion of guaiacol and other lignin-derived model compounds. This includes studies on the hydrodeoxygenation of guaiacol to produce biofuels, where acidic conditions can influence reaction pathways and catalyst performance. acs.orgresearchgate.netnih.gov Research has shown that acidic environments, such as those provided by sulfuric acid or other acids like methanesulfonic acid, favor the conversion of guaiacol. acs.orgresearchgate.net
Furthermore, the polymerization of guaiacol in the presence of strong acids is an area of interest, particularly in understanding the formation of undesirable byproducts like char during biomass processing. core.ac.uk The acidic environment can promote condensation reactions between guaiacol molecules, leading to the formation of higher molecular weight oligomers and polymers. nih.gov
Finally, theoretical studies using quantum chemistry have been employed to investigate the reaction mechanisms of guaiacol decomposition and transformation in various environments, including those with acidic catalysts. researchgate.netresearchgate.netnih.gov These computational approaches provide insights into reaction pathways and energy barriers that are difficult to obtain experimentally.
The following table provides a summary of key research findings on the interaction of 2-methoxyphenol with sulfuric acid and related systems:
| Research Focus | Key Findings | Relevant Compounds |
| Sulfonation | Sulfuric acid acts as a sulfonating agent, leading to the formation of guaiacolsulfonic acid. nih.govwikipedia.org The reaction conditions influence the position of the sulfonic acid group on the benzene ring. google.comgoogle.com | 2-Methoxyphenol, Sulfuric acid, Guaiacolsulfonic acid |
| Catalytic Conversion | Acidic conditions, including the use of sulfuric acid, promote the hydrodeoxygenation and hydrogenation of guaiacol to produce compounds like cyclohexanol (B46403) and phenol (B47542). acs.orgresearchgate.netnih.gov | 2-Methoxyphenol, Sulfuric acid, Cyclohexanol, Phenol |
| Polymerization | In the presence of strong acids, guaiacol can undergo polymerization to form higher molecular weight compounds. nih.gov This is relevant to char formation in biomass pyrolysis. core.ac.uk | 2-Methoxyphenol, Sulfuric acid, Polymeric products |
| Theoretical Studies | Quantum chemistry calculations have elucidated the decomposition pathways of guaiacol, including O-CH₃ bond homolysis and subsequent reactions. nih.govacs.org | 2-Methoxyphenol, Catechol, Phenol |
Properties
CAS No. |
10402-51-4 |
|---|---|
Molecular Formula |
C14H18O8S |
Molecular Weight |
346.35 g/mol |
IUPAC Name |
2-methoxyphenol;sulfuric acid |
InChI |
InChI=1S/2C7H8O2.H2O4S/c2*1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2*2-5,8H,1H3;(H2,1,2,3,4) |
InChI Key |
XNEVEABVNVBACM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxyphenol Derivatives and Catalysts Incorporating Sulfuric Acid Moieties
Synthesis Strategies for Sulfonated 2-Methoxyphenol Products
The sulfonation of 2-methoxyphenol (guaiacol) is a key process for producing compounds such as 4-hydroxy-3-methoxybenzenesulfonic acid, which has applications in various chemical syntheses. Direct sulfonation using sulfuric acid is a common method. When guaiacol (B22219) is treated with sulfuric acid at elevated temperatures, a mixture of ortho- and para-monosulfonic acids is typically obtained. google.com The position of the sulfonic acid group on the aromatic ring is influenced by reaction conditions.
A general procedure for the sulfonation of phenols involves heating the phenol (B47542) with concentrated sulfuric acid. For instance, phenol can be heated with a slight excess of 96% sulfuric acid at 110°C for several hours to achieve a high yield of the sulfonated product. chemicalbook.com A similar approach can be applied to guaiacol, where the methoxy (B1213986) group directs the electrophilic substitution to the positions ortho and para to the hydroxyl group.
In a related synthesis, anisole (B1667542) (methoxybenzene) is used as a starting material to produce methoxybenzenesulfonic acid, an intermediate for guaiacol synthesis. This process involves the reaction of anisole with concentrated sulfuric acid (5–18.4 mol/L) at a molar ratio of 4–6:1 (anisole to acid) and a temperature of 45–75°C for 4–8 hours. This reaction yields a mixture of 2-methoxybenzenesulfonic acid and 4-methoxybenzenesulfonic acid. google.com
The resulting sulfonated products can be isolated and purified. For example, the separation of ortho- and para-isomers from the sulfonation of guaiacol can be achieved by converting the sulfonic acids into their calcium or lead salts, taking advantage of the differential solubility of these salts. google.com
Acid-Promoted Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Cycloadducts
Aryl-substituted 2-methoxyphenol derivatives can be synthesized through an acid-mediated ring contraction cascade of oxidopyrylium cycloadducts. These cycloadducts, derived from maltol (B134687) and aryl acetylenes, undergo rearrangement when treated with an acid to form guaiacol derivatives. rsc.orgresearchgate.netnih.gov
Specifically, the use of methane (B114726) sulfonic acid as the acid promoter leads to the formation of 2-methoxy-4-aryl-6-methylphenol molecules. rsc.org The reaction proceeds through an acid-promoted ring-contraction/aromatization cascade process. nih.gov This method provides a novel utility for oxidopyrylium cycloadducts in the synthesis of complex organic molecules. nih.gov
The mechanism of this transformation is believed to involve the protonation of the cycloadduct, which initiates a series of rearrangements culminating in the formation of the aromatic phenol ring. The choice of acid can influence the final product; for example, using boron trichloride (B1173362) instead of methane sulfonic acid results in the formation of 2-methoxy-5-arylphenol molecules. rsc.org
Development and Application of Heterogeneous Catalysts with Sulfonic Acid Functionalities
Heterogeneous catalysts with sulfonic acid functionalities have garnered significant interest due to their high catalytic activity, stability, and recyclability. These solid acid catalysts are often prepared by functionalizing porous silica (B1680970) materials, such as MCM-41 and SBA-15, with sulfonic acid groups.
Preparation of Sulfonated Mesoporous Silica Materials (e.g., MCM-41, SBA-15) for Catalysis
Sulfonated MCM-41 and SBA-15 are synthesized by introducing sulfonic acid groups onto the surface of the silica support. One common method involves the oxidation of thiol groups that have been previously grafted onto the silica surface. This approach allows for good control over the density of acid sites.
The resulting materials exhibit high surface areas and well-ordered porous structures, which are advantageous for catalytic applications. However, the sulfonation process can sometimes lead to a partial decrease in the ordered mesoporous structure and a reduction in the specific surface area and pore diameter as the sulfonic groups cover the pore surface. mdpi.comua.es Despite this, the introduction of sulfonic acid groups significantly increases the acid strength of the material. mdpi.com
Below is a table summarizing the textural properties of MCM-41 before and after sulfonation:
| Material | Specific Surface Area (SBET) (m²/g) |
| MCM-41 | 833 |
| MCM-41-SO₃H | 400 |
Data sourced from a study on stable sulfonic MCM-41 catalysts. mdpi.com
Post-Functionalization and In Situ Co-Condensation Approaches for Sulfonic Acid Group Incorporation
There are two primary methods for incorporating sulfonic acid groups into mesoporous silica: post-functionalization and in situ co-condensation.
In the post-functionalization (or post-synthesis grafting) method, the pre-synthesized silica material is treated with an organosilane containing a thiol group, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). The grafted thiol groups are then oxidized to sulfonic acid groups. This method generally results in materials with well-ordered mesoporous structures.
The in situ co-condensation method involves the simultaneous hydrolysis and condensation of a silica precursor, like tetraethyl orthosilicate (B98303) (TEOS), and an organosilane containing a thiol group in the presence of a structure-directing agent. This one-pot synthesis can lead to a more homogeneous distribution of functional groups throughout the silica framework.
The choice of method can influence the final properties and catalytic performance of the material. For example, sulfonic acid-functionalized platelet SBA-15 materials synthesized by one-pot co-condensation have shown high catalytic activity in biodiesel synthesis due to the high accessibility of the sulfonic acid sites in the well-ordered large mesopores. rsc.org
The performance of these sulfonated mesoporous silica catalysts has been demonstrated in various organic reactions. For instance, SBA-15-supported poly(styrenesulfonic acid) has been used as a solid acid catalyst for the esterification of acetic acid with n-heptanol, achieving high conversion rates. mdpi.com The table below shows the effect of catalyst load on acetic acid conversion at 110°C.
| Catalyst Load (g) | Acetic Acid Conversion (%) after 20 min |
| 0.1 | ~86 |
| 0.2 | ~94 |
| 0.3 | 97 |
Data from a study on the catalytic performance of SBA-15-supported poly(styrenesulfonic acid). mdpi.com
Similarly, sulfonated MCM-41 has been effectively used in the esterification of oleic acid with long-chain alcohols, demonstrating excellent conversions and selectivity to esters. ua.es
Chemical Demethylation Techniques for m-Methoxy Phenols Utilizing Strong Acids
The cleavage of the methyl ether bond in methoxy phenols to yield the corresponding dihydroxybenzene derivatives is a crucial transformation in organic synthesis. This demethylation can be achieved using strong acids, including sulfuric acid.
The process generally involves the protonation of the ether oxygen by the strong acid, which makes the methyl group susceptible to nucleophilic attack. While hydrohalic acids like HBr and HI are commonly used for this purpose, mineral acids such as sulfuric acid can also be employed, often under more forcing conditions like high temperatures. masterorganicchemistry.comlibretexts.org
A study on the demethylation of aryl methyl ethers demonstrated the use of mineral acids like HCl or H₂SO₄ in high-temperature pressurized water. uantwerpen.be For example, the demethylation of 4-propylguaiacol to 4-propylcatechol (B1198796) was successfully achieved using sulfuric acid. uantwerpen.be Another example is the acidolysis of benzyl (B1604629) phenyl ether, a lignin (B12514952) model compound, in the presence of sulfuric acid to cleave the ether linkage. nih.gov
The general mechanism for the acid-catalyzed cleavage of ethers can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. libretexts.orgwikipedia.org For aryl methyl ethers, the reaction typically involves nucleophilic attack on the methyl group, leading to the formation of a phenol and a methyl derivative. libretexts.org
Computational and Theoretical Investigations of 2 Methoxyphenol;sulfuric Acid Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions involving 2-methoxyphenol, a key model compound for lignin (B12514952).
DFT has been instrumental in studying the atmospheric oxidation of 2-methoxyphenol (guaiacol) initiated by hydroxyl (•OH) radicals. Computational studies focus on identifying the reaction pathways for hydrogen abstraction from either the phenolic hydroxyl group or the methoxy (B1213986) group. These calculations involve optimizing the geometries of the reactants, transition states, and products. By calculating the potential energy surface, researchers can determine the activation energies and reaction rate constants for different abstraction channels. These theoretical investigations help predict the primary degradation pathways of 2-methoxyphenol in various environments. The M05-2X functional, for instance, is often recommended for kinetic calculations involving free radicals. researchgate.net
The cleavage of the β-O-4 aryl ether linkage, the most abundant bond in lignin, is crucial for converting biomass into valuable aromatic chemicals. DFT calculations have provided profound insights into how sulfuric acid catalyzes this process. researchgate.netaip.orgrsc.org Studies using lignin model compounds have revealed that sulfuric acid plays a unique dual role as both a proton donor and acceptor. aip.orgmdpi.com
The reaction mechanism involves the protonation of the ether oxygen in the β-O-4 bond by sulfuric acid, which significantly weakens the bond. researchgate.netaip.org This is followed by the cleavage of the C-O bond. Computational models show this process has a relatively low energy barrier, with one study reporting a barrier of approximately 3.5 kcal/mol. aip.org Three potential pathways for the cleavage of the β-O-4 bond in a model compound have been identified through DFT: dehydration of the α-hydroxyl group, dehydration of the γ-hydroxyl group, and direct protonation of the β-ether oxygen. rsc.org The electrophilic attack by H₂SO₄ and the formation of hydrogen bonds are key factors promoting the depolymerization reaction. rsc.org
Table 1: Key Mechanistic Steps in β-O-4 Acidolysis Mediated by Sulfuric Acid
| Step | Description | Role of Sulfuric Acid | Reported Energy Barrier |
| Protonation | A proton is transferred from H₂SO₄ to the β-ether oxygen of the lignin model. | Proton Donor | - |
| C-O Cleavage | The protonated β-O-4 linkage breaks, leading to depolymerization. | Catalyst | ~3.5 kcal/mol aip.org |
| Reprotonation | The catalyst (HSO₄⁻) is regenerated by accepting a proton. | Proton Acceptor | - |
This table provides a simplified overview of the acidolysis mechanism as described in the literature.
Quantum chemical calculations, particularly DFT, are used to investigate the complex reaction networks involved in the pyrolysis of 2-methoxyphenol (guaiacol). researchgate.netaip.orgrsc.org These studies calculate the bond dissociation enthalpies (BDE) to predict the initial bond-breaking events. researchgate.netrsc.org For guaiacol (B22219), the homolytic cleavage of the CH₃-O bond is often identified as a key initial step, leading to the formation of 1,2-dihydroxybenzene (catechol) and a methyl radical. researchgate.netresearchgate.net
Theoretical studies have proposed several competing pyrolysis pathways, including:
Pathway 1: Initiated by the cleavage of the CH₃-O bond, with a calculated total energy barrier of 312.9 kJ/mol, forming catechol. researchgate.netrsc.org
Pathway 2: Initiated by the cleavage of the phenolic O-H bond, leading to products like o-cresol (B1677501) and 2-hydroxybenzaldehyde, with a higher energy barrier of 474.1 kJ/mol. researchgate.netrsc.org
Pathway 3: Involving the addition of a hydrogen radical to the aromatic ring, which can effectively lower the activation energy for the demethoxylation reaction to produce phenol (B47542). researchgate.netrsc.orgresearchgate.net
These calculations help identify key intermediates, such as o-quinonemethide, which is a precursor to polymerization and char formation. aip.org By mapping the potential energy surfaces for these reactions, a comprehensive kinetic model for the pyrolysis of substituted phenols can be developed. ncsu.edu
Molecular Dynamics and Ab Initio Simulations of Acidic Interactions and Complex Formation
Molecular dynamics (MD) and ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the interactions between 2-methoxyphenol, sulfuric acid, and solvent molecules. researchgate.net These methods simulate the time evolution of a system of atoms and molecules, allowing for the observation of complex formation, proton transfer events, and solvation shell structures. researchgate.net
In the context of lignin acidolysis, multiscale computational protocols combining ReaxFF molecular dynamics with DFT have been employed. researchgate.netmdpi.com These simulations can model a realistic experimental setup with explicit solute, catalyst (H₂SO₄), and solvent molecules. researchgate.net AIMD simulations of sulfuric acid in aqueous solutions show how the acid dissociates and how the resulting hydronium ions and bisulfate anions are solvated. These simulations reveal that proton transfer from the acid to a substrate like 2-methoxyphenol is a dynamic process mediated by the surrounding solvent molecules. The formation of hydrogen-bonded complexes between sulfuric acid and the hydroxyl or ether groups of the lignin model is a critical precursor to the catalytic cleavage of the β-O-4 bond. researchgate.net
Theoretical Models of Intra- and Intermolecular Hydrogen Bonding in 2-Methoxyphenol Clusters with Water
Theoretical studies have been conducted to understand the nature of hydrogen bonding in clusters of 2-methoxyphenol with water molecules. These studies use quantum chemical methods to determine the structures, binding energies, and vibrational frequencies of various cluster configurations. An important feature of 2-methoxyphenol is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the adjacent methoxy group.
When water molecules are introduced, a competition arises between the intramolecular hydrogen bond and the formation of new intermolecular hydrogen bonds. Theoretical calculations have explored various stable structures of 2-methoxyphenol-(H₂O)n clusters. The findings indicate that water molecules can act as a "proton wire" or bridge, inserting into the intramolecular hydrogen bond or forming cyclic hydrogen-bonded structures with both the hydroxyl and methoxy groups. The relative stability of these different hydrogen-bonded isomers is determined by calculating their binding energies.
Table 2: Types of Hydrogen Bonds in 2-Methoxyphenol-Water Systems
| Hydrogen Bond Type | Description | Key Feature |
| Intramolecular | Between the phenolic -OH and the methoxy oxygen within the same molecule. | Forms a five-membered ring structure. |
| Intermolecular (OH···O_water) | Between the phenolic -OH of 2-methoxyphenol and a water oxygen. | Disrupts the intramolecular H-bond. |
| Intermolecular (Water···O_methoxy) | Between a water hydrogen and the methoxy oxygen of 2-methoxyphenol. | Competes with the intramolecular H-bond. |
| Cyclic/Bridged | A water molecule forms simultaneous H-bonds with both the -OH and methoxy groups. | Creates a stable, cooperative H-bonding network. |
This table summarizes the primary hydrogen bonding interactions investigated in theoretical studies of 2-methoxyphenol and water clusters.
Quantitative Structure-Activity Relationship (QSAR) Analyses Utilizing Electronic Descriptors for Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity or reactivity. ncsu.edu In the context of 2-methoxyphenol, QSAR can be used to predict its reactivity in processes like oxidation or acid-catalyzed reactions by correlating it with calculated molecular descriptors. Electronic descriptors, which quantify aspects of a molecule's electronic structure, are particularly important for modeling reactivity.
The development of a QSAR model involves calculating a set of descriptors for a series of related phenolic compounds and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that links these descriptors to an observed activity. For predicting the reactivity of 2-methoxyphenol in an acidic environment, relevant descriptors would include those related to its ability to accept a proton or participate in electrophilic/nucleophilic reactions.
Table 3: Common Electronic Descriptors Used in QSAR for Phenolic Compounds
| Descriptor | Symbol | Description | Relevance to Reactivity |
| Energy of the Highest Occupied Molecular Orbital | E(HOMO) | Represents the energy of the outermost electrons; related to the ability to donate an electron. | Higher E(HOMO) indicates greater susceptibility to electrophilic attack. |
| Energy of the Lowest Unoccupied Molecular Orbital | E(LUMO) | Represents the energy of the lowest energy empty orbital; related to the ability to accept an electron. | Lower E(LUMO) indicates greater susceptibility to nucleophilic attack. |
| Electrophilicity Index | ω | A global measure of electrophilic power, combining electron affinity and chemical hardness. | Predicts the propensity of a molecule to act as an electrophile. |
| Partial Atomic Charges | q | The distribution of electron density among the atoms in a molecule. | Identifies potential sites for protonation or nucleophilic/electrophilic attack. |
| Topological Polar Surface Area | PSA | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Relates to hydrogen bonding capacity and interactions with polar catalysts like H₂SO₄. |
This table lists key electronic descriptors and their significance in predicting the chemical reactivity of molecules like 2-methoxyphenol.
Analytical Techniques for the Characterization of 2 Methoxyphenol;sulfuric Acid Reaction Systems and Products
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for identifying the functional groups present in the reaction products and for tracking the conversion of reactants over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a powerful tool for the definitive structural confirmation of products arising from the reaction of 2-methoxyphenol with sulfuric acid. In ¹H NMR, the chemical shifts, splitting patterns, and integration of proton signals provide detailed information about the molecular structure. For instance, in the starting material, 2-methoxyphenol, characteristic signals would be observed for the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons. stackexchange.com Upon reaction with sulfuric acid, changes in these signals, such as shifts in the aromatic region or the disappearance of the phenolic proton signal, can indicate the formation of new products like sulfonic acid derivatives.
In cases where polymers are formed, NMR can be used to determine their stability and structure. For example, the stability of polymers in sulfuric acid has been evaluated using ¹H NMR in deuterated sulfuric acid (D₂SO₄), monitoring changes in the spectra over time to detect any degradation. rsc.org
Table 1: Representative ¹H NMR Data for a Hypothetical Product
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.5 - 7.8 | m | 3H | Aromatic Protons |
| 4.0 | s | 3H | Methoxy Protons |
| 10.2 | br s | 1H | Sulfonic Acid Proton |
This table is illustrative and actual chemical shifts would depend on the specific product formed and the solvent used.
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different carbon types (e.g., aromatic, methoxy, carbons bearing substituents).
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Sulfate (B86663) Ester Peaks)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the reactants and products. The reaction of 2-methoxyphenol with sulfuric acid is expected to introduce new functional groups, most notably sulfate or sulfonate groups, which exhibit characteristic absorption bands in the IR spectrum.
The presence of a sulfate ester, for example, would be indicated by strong absorption bands typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively. The NIST WebBook provides reference IR spectra for 2-methoxyphenol, which can be compared to the spectra of the reaction products to identify changes. nist.gov The formation of sulfuric acid hydrates, which can be relevant in these reaction systems, can also be studied using IR spectroscopy by observing characteristic bands of H₃O⁺ and HSO₄⁻ ions. researchgate.net Studies on the interaction of sulfuric acid with other organic molecules, such as gelatin, have utilized FT-IR to monitor structural changes, including the degradation of polypeptide chains and alterations in secondary structures like α-helices and β-sheets. spectroscopyonline.com
Table 2: Key IR Absorption Bands for Functional Group Identification
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3600 - 3200 | O-H | Stretching (Phenolic) |
| 3100 - 3000 | C-H | Stretching (Aromatic) |
| 1400 - 1300 | S=O | Asymmetric Stretching (Sulfate/Sulfonate) |
| 1200 - 1100 | S=O | Symmetric Stretching (Sulfate/Sulfonate) |
| 1250 - 1000 | C-O | Stretching (Methoxy) |
UV-Visible Spectroscopy for Reaction Progress and Product Analysis
UV-Visible spectroscopy is a valuable technique for monitoring the progress of chemical reactions by measuring the change in absorbance of reactants or products over time. spectroscopyonline.comthermofisher.com The aromatic nature of 2-methoxyphenol and its potential products means they will likely absorb UV light. The reaction can be followed by observing the disappearance of the absorbance band of 2-methoxyphenol or the appearance of a new band corresponding to a product. researchgate.net
For example, in the phenol-sulfuric acid method for determining total saccharides, a colored product is formed, and its absorbance is measured to quantify the analyte. nih.gov Similarly, the formation of colored intermediates or products in the reaction of 2-methoxyphenol with sulfuric acid could be monitored. The kinetics of the reaction can be determined by analyzing the absorbance data at different time points. UV-Vis spectroscopy, in conjunction with chemometrics, has also been used to monitor complex processes like organosolv pretreatment of biomass, where the concentrations of lignin (B12514952) and degradation products are determined. semanticscholar.org
Chromatographic Separations and Mass Spectrometry for Mixture Analysis and Product Identification
Chromatographic techniques are essential for separating the components of the potentially complex reaction mixture, while mass spectrometry provides crucial information about the molecular weight and structure of the individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of the 2-methoxyphenol and sulfuric acid reaction, GC-MS can be used to identify and quantify unreacted starting material, as well as any volatile byproducts that may have formed. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. researchgate.net The NIST Chemistry WebBook contains mass spectrum data for 2-methoxyphenol that can serve as a reference. nist.gov
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aromatic Sulfonates and Purity Validation
For the analysis of non-volatile products such as aromatic sulfonates, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Different HPLC modes, such as reversed-phase or ion-exchange chromatography, can be employed depending on the polarity and charge of the analytes.
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an even more powerful analytical tool for the identification and quantification of reaction products. nih.gov After separation by HPLC, the analytes are introduced into the mass spectrometer. The precursor ion of interest can be selected and fragmented to produce a characteristic product ion spectrum, which provides a high degree of certainty in structural elucidation. This technique is particularly useful for confirming the structure of sulfonated products and for validating the purity of the isolated compounds. However, the use of non-volatile mobile phase additives like sulfuric acid in HPLC can be problematic for LC-MS analysis due to potential corrosion of the ESI source and signal suppression. chromforum.org Therefore, method development often involves replacing such acids with volatile alternatives like formic or acetic acid. chromforum.org
Table 3: Analytical Techniques and Their Primary Applications
| Analytical Technique | Application in 2-Methoxyphenol;Sulfuric Acid Reaction Analysis |
| ¹H and ¹³C NMR | Detailed structural confirmation of products. |
| IR Spectroscopy | Identification of key functional groups (e.g., sulfate esters). |
| UV-Visible Spectroscopy | Monitoring reaction kinetics and progress. |
| GC-MS | Analysis of volatile and semi-volatile reactants and byproducts. |
| HPLC & LC-MS/MS | Separation, identification, and purity validation of non-volatile products like aromatic sulfonates. rsc.orgorgsyn.org |
Thermal Analysis Techniques in Catalyst Characterization
Thermal analysis methods are instrumental in evaluating the properties of materials as a function of temperature. In the context of the 2-methoxyphenol and sulfuric acid reaction, these techniques provide critical insights into the thermal stability and decomposition behavior of the sulfonated products, which often serve as catalysts or catalyst precursors.
Thermogravimetric Analysis (TGA) of Sulfonated Materials
Thermogravimetric analysis (TGA) is a cornerstone technique for assessing the thermal stability of sulfonated materials. eltra.com By precisely measuring changes in mass as a function of temperature, TGA reveals the decomposition stages of these materials, offering valuable information on their operational limits and degradation pathways. eltra.comresearchgate.netmarquette.edu
The introduction of sulfonic acid groups into a material typically reduces its thermal stability. For instance, studies on various sulfonated polymers have shown that the degradation process occurs in multiple steps. researchgate.net A typical TGA curve for a sulfonated material exhibits an initial weight loss at lower temperatures (around 100-150°C), which is attributed to the loss of absorbed water due to the hydrophilic nature of the sulfonic groups. researchgate.net This is followed by a desulfonation step at intermediate temperatures (e.g., 150-350°C), where the sulfonic acid groups are cleaved from the material. researchgate.net The main decomposition of the carbon-based backbone then occurs at higher temperatures. researchgate.netmarquette.edu
The degree of sulfonation directly impacts the thermal behavior. Materials with a higher concentration of sulfonic groups tend to exhibit greater mass loss at lower temperatures due to increased water absorption. researchgate.net Furthermore, the onset temperature of desulfonation can be influenced by the extent of sulfonation. researchgate.net
Table 1: TGA Decomposition Stages of Sulfonated Polymers
| Decomposition Stage | Temperature Range (°C) | Description |
| 1 | 50 - 150 | Loss of physically absorbed water. researchgate.netmarquette.edu |
| 2 | 150 - 350 | Desulfonation reactions. researchgate.netmarquette.edu |
| 3 | 350 - 450+ | Decomposition of the main polymer backbone. researchgate.netmarquette.edu |
Note: The exact temperatures can vary depending on the specific material and experimental conditions.
Advanced Techniques for Mechanistic Interrogation
To gain a deeper understanding of the complex chemical transformations occurring during the reaction of 2-methoxyphenol and sulfuric acid, particularly under pyrolytic conditions, and to monitor the reaction in real-time, more sophisticated analytical methods are employed.
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry for Pyrolysis Mechanisms
The pyrolysis of 2-methoxyphenol, a model compound for lignin, involves intricate reaction pathways that can be effectively probed using Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS). researchgate.netnih.govnih.gov This powerful technique combines the high energy and tunability of synchrotron radiation with mass spectrometry to provide isomer-specific identification of reaction intermediates and products. nih.govnih.gov
SVUV-PIMS is particularly advantageous for studying complex reaction mixtures because the "soft" photoionization minimizes fragmentation of the parent molecules, leading to cleaner mass spectra that are easier to interpret. researchgate.net By carefully tuning the photon energy, it is possible to selectively ionize different species based on their ionization energies, aiding in the identification of isomers that would be difficult to distinguish with conventional mass spectrometry techniques. nih.gov
Research on the pyrolysis of guaiacol (B22219) has shown that the reaction proceeds through a free radical mechanism. researchgate.netmdpi.com Key intermediates and products identified include catechol, phenol (B47542), and various substituted aromatic compounds. cetjournal.itdoaj.org SVUV-PIMS allows for the detailed tracking of these species as a function of temperature, providing crucial data for the development and validation of kinetic models. cetjournal.itrsc.org The technique has been instrumental in elucidating the formation pathways of polycyclic aromatic hydrocarbons (PAHs) from the pyrolysis of related aromatic compounds. nih.govrsc.org
In Situ FT-IR for Real-Time Reaction Monitoring
In situ Fourier Transform Infrared (FT-IR) spectroscopy is an invaluable tool for monitoring the sulfonation of 2-methoxyphenol in real-time. mt.comrsc.orgyoutube.comjascoinc.comrsc.org By immersing a fiber-optic probe directly into the reaction mixture, spectra can be continuously collected, providing a detailed picture of the changes in chemical composition as the reaction progresses. jascoinc.comresearchgate.netmdpi.com
This technique allows for the direct observation of the consumption of reactants and the formation of products and intermediates. mt.commdpi.com In the sulfonation of an aromatic compound, the appearance and growth of characteristic absorption bands associated with the sulfonic acid group (e.g., around 1028 cm⁻¹) provide clear evidence of the reaction's progress. researchgate.net Simultaneously, changes in the bands corresponding to the aromatic ring and other functional groups can be monitored. researchgate.netnih.gov
The real-time data obtained from in situ FT-IR is crucial for understanding the reaction kinetics, identifying potential intermediates, and optimizing reaction conditions such as temperature, reaction time, and reactant ratios. mt.commdpi.com This method eliminates the need for time-consuming sampling and offline analysis, providing a more accurate and comprehensive understanding of the reaction dynamics. rsc.orgmdpi.com
Table 2: Key FT-IR Vibrational Modes for Monitoring Sulfonation
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| Sulfonic Acid (S=O) | ~1028 | Symmetric Stretch |
| Hydroxyl (O-H) | 3200 - 3400 | Stretching (broad) |
| Aromatic C=C | 1450 - 1600 | Ring Stretching |
| C-O (methoxy) | ~1250 | Asymmetric Stretch |
Note: The exact positions of the absorption bands can be influenced by the molecular environment.
Applications and Broader Significance of 2 Methoxyphenol;sulfuric Acid Research
Biomass Valorization and Lignin (B12514952) Depolymerization Strategies
The quest for renewable alternatives to fossil fuels has positioned biomass as a critical feedstock. Lignin, a complex aromatic polymer abundant in biomass, is a promising source of valuable chemicals and biofuels. Guaiacol (B22219) is a primary component of lignin pyrolysis products and serves as a crucial model compound for studying lignin depolymerization and bio-oil upgrading. researchgate.net Sulfuric acid plays a significant role as a catalyst in these processes.
Guaiacol (2-Methoxyphenol) as a Lignin Model Compound in Bio-oil Upgrading
Bio-oil, produced from the fast pyrolysis of lignocellulosic biomass, is a complex mixture of oxygenated organic compounds and is considered a potential renewable fuel source. However, its high oxygen content, acidity, and instability pose significant challenges for its direct use. researchgate.net Upgrading bio-oil to improve its properties is therefore essential. Guaiacol is frequently used as a model compound to understand the intricate chemical transformations that occur during bio-oil upgrading. researchgate.netlatech.edu
Sulfuric acid is a strong mineral acid that can effectively catalyze various reactions involved in bio-oil upgrading. utwente.nlethz.ch Research has shown that acid-catalyzed treatment of bio-oil in the presence of alcohols can lead to esterification, converting corrosive carboxylic acids into more stable esters. utwente.nl This process helps to stabilize the bio-oil and prevent polymerization reactions. utwente.nl The use of solid acid catalysts, such as silica-supported sulfuric acid, is also being explored to simplify catalyst separation and recovery. ethz.ch
Production of Bio-Based Value-Added Chemicals (e.g., Phenol (B47542), Catechol, Alkyl Acids) through Acid-Catalyzed Transformations
The acid-catalyzed transformation of guaiacol can yield a range of valuable chemicals. For instance, the hydrodeoxygenation of guaiacol over certain catalysts can produce phenol and catechol. mdpi.com These are important platform chemicals used in the production of resins, polymers, and pharmaceuticals. Sulfuric acid can be employed in the synthesis of guaiacol itself through the continuous hydrolysis of a diazonium solution derived from o-anisidine, with copper sulfate (B86663) acting as a catalyst regenerated by sulfuric acid. google.com
Furthermore, sulfuric acid is utilized in the synthesis of vanillin (B372448), a widely used flavoring agent, from guaiacol and glyoxylic acid. google.com The process involves condensation, oxidation, and decarboxylation reactions, with sulfuric acid used for acidification and to drive the decarboxylation step. google.com The production of alkylated phenols through acid-catalyzed reactions of bio-oil components with olefins is another avenue for creating value-added chemicals. mdpi.com
Catalysis in Sustainable Organic Synthesis
The principles of green chemistry encourage the use of efficient and environmentally benign catalytic processes. Sulfuric acid and its derivatives are instrumental in developing sustainable catalytic systems for various organic transformations.
Heterogeneous Solid Acid Catalysts for Esterification and Acylation Reactions
Homogeneous catalysts like sulfuric acid, while effective, can be difficult to separate from reaction mixtures, leading to corrosion and waste generation. ethz.chresearchgate.net To address these issues, significant research has focused on developing heterogeneous solid acid catalysts. Silica (B1680970) sulfuric acid (SSA), for example, is a solid acid that can be easily prepared and used as a catalyst for esterification reactions, such as the synthesis of n-butyl acetate. mdpi.comyoutube.com These solid acids offer advantages in terms of reusability and ease of handling. youtube.com
In the context of guaiacol, gas-phase acylation with acetic acid over solid acid catalysts has been studied for the production of acetovanillone, a valuable chemical intermediate. conicet.gov.ar The nature of the acid sites (Brønsted vs. Lewis) on the catalyst can influence the product distribution between O-acylation and C-acylation products. conicet.gov.ar
Catalytic Systems for Bio-oil Derivatization and Upgrading
Sulfuric acid and solid acid catalysts are key components in catalytic systems designed for the derivatization and upgrading of bio-oil. mdpi.com The goal is to reduce the oxygen content, decrease acidity, and improve the stability and fuel properties of the bio-oil. mdpi.comresearchgate.net One approach involves the acid-catalyzed reaction of bio-oil with olefins and alcohols. mdpi.commdpi.com This process leads to the formation of esters, ethers, and alkylated phenols, which are more hydrophobic and have higher fuel values. mdpi.com
Silica sulfuric acid has demonstrated good catalytic activity and stability in the upgrading of crude bio-oil. mdpi.com This treatment has been shown to significantly decrease the content of carboxylic acids, phenols, and other reactive species, while increasing the ester content. mdpi.comresearchgate.net The result is a more stable fuel with a higher heating value and reduced corrosivity. mdpi.com
Environmental Chemistry and Atmospheric Processes
The atmospheric chemistry of methoxyphenols like guaiacol, which are emitted from biomass burning, is an area of active research. researchgate.net The reactions of these compounds in the atmosphere can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate.
The interaction of guaiacol with hydroxyl radicals in the presence of nitrogen oxides (NOx) can lead to the formation of nitrophenols and other secondary organic aerosol components. researchgate.net Sulfuric acid is a key component of atmospheric aerosols and can influence the chemical and physical properties of these particles. osu.edu While sulfuric acid aerosols can have a cooling effect on the climate by scattering sunlight, their interaction with other atmospheric compounds can lead to the formation of larger particles that contribute to cloud formation, which can have a warming effect. osu.edu
Studies have investigated the reaction of methanol (B129727) with sulfuric acid as a model for the interaction of alcohols with sulfate aerosols in the upper troposphere. researchgate.net This research helps to understand the potential for organosulfate formation in the atmosphere, which can impact the global budget of compounds like methanol. researchgate.net The presence of sulfuric acid in the atmosphere is largely due to the oxidation of sulfur dioxide, a pollutant from fossil fuel combustion. nih.govepa.gov
Interactive Data Table: Research Findings on 2-Methoxyphenol and Sulfuric Acid
Formation of Secondary Organic Aerosols from Methoxyphenol Oxidation
2-Methoxyphenol is a significant precursor to the formation of secondary organic aerosols (SOA), which constitute a major fraction of atmospheric particulate matter. copernicus.org Emitted from the pyrolysis of lignin during biomass burning, guaiacol undergoes atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals, leading to the formation of low-volatility products that partition into the aerosol phase. cas.czacs.orgnih.gov
Research conducted in laboratory chambers has demonstrated that the photooxidation of guaiacol results in substantial SOA yields, with some studies observing yields greater than 25%. copernicus.org The growth of these aerosols is often rapid and corresponds linearly with the consumption of the primary organic precursor, suggesting the formation of essentially non-volatile products. copernicus.org The presence of sulfur dioxide (SO₂), a known precursor to atmospheric sulfuric acid, has been shown to significantly enhance SOA yields from guaiacol photooxidation. copernicus.org Studies have reported that SO₂ can increase SOA yield by 14% to over 23%. copernicus.org This enhancement is even more pronounced in the presence of inorganic seed particles like ammonium (B1175870) sulfate, where SO₂ and the seed particles have a synergetic effect, increasing SOA yields to as high as 53%. copernicus.org The acidic environment promoted by sulfuric acid can facilitate the uptake of water-soluble organic compounds, contributing to aerosol mass. copernicus.org The resulting SOA has a high atomic oxygen-to-carbon (O:C) ratio, around 0.9, which is comparable to aged atmospheric organic aerosol. copernicus.org
The table below summarizes key findings on SOA formation from guaiacol oxidation.
Table 1: Research Findings on SOA Formation from 2-Methoxyphenol (Guaiacol)| Parameter | Finding | Source |
|---|---|---|
| Primary Source | Pyrolysis of lignin during biomass burning. | cas.cz |
| Primary Oxidant | Hydroxyl (OH) radicals. | cas.czacs.org |
| Observed SOA Yields | >25% under low-NOx conditions. copernicus.org | copernicus.org |
| Effect of SO₂ | Enhances SOA yield by 14.04%–23.65%. copernicus.org | copernicus.org |
| Synergistic Effect | SO₂ and seed particles ((NH₄)₂SO₄, NaCl) significantly increase SOA yields (up to 53.43%). copernicus.org | copernicus.org |
| Aerosol Composition | High atomic O:C ratio (~0.9), similar to aged atmospheric aerosol. copernicus.org | copernicus.org |
| Identified Products | 4-nitroguaiacol and 5-nitroguaiacol have been identified in SOA from OH reactions under high NOx conditions. cas.cz | cas.cz |
Atmospheric Fate and Transformation of Biomass Burning Emissions
Methoxyphenols, including guaiacol, are widely used as chemical tracers for biomass and wood smoke emissions. cas.czacs.orgnih.gov However, their atmospheric lifetime is relatively short, estimated to be around two hours, due to their high reactivity with atmospheric oxidants like the OH radical. cas.cz This reactivity means they are quickly transformed in the atmosphere rather than persisting as stable tracers. cas.cz
The primary degradation pathways for methoxyphenols are reactions with OH and NO₃ radicals, which have significant potential for SOA formation. acs.orgnih.gov The reaction mechanisms involve H-abstraction and the formation of radical adducts. acs.orgnih.gov In the presence of nitrogen oxides (NOx) and acidic seed aerosols (containing species like NaNO₂ and H₂SO₄), guaiacol can undergo nitration to form products such as nitroguaiacols and 4-nitrocatechol (B145892). acs.orgresearchgate.net Research simulating atmospheric conditions has shown that the highest SOA yield (42%) from guaiacol occurs under illuminated and humid conditions, with 4-nitrocatechol being a predominant species in the particulate phase. researchgate.net This highlights the critical role of water and acidic conditions in the atmospheric transformation of guaiacol. researchgate.net
Advanced Materials and Polymer Chemistry
The chemical structure of 2-methoxyphenol is related to monomers used in the synthesis of high-performance polymers. The sulfonation of these polymers, a reaction involving sulfuric acid or its derivatives, is key to creating advanced materials for specific applications.
Synthesis of Sulfonated Aromatic Hydrocarbon Polymers for Membrane Applications
While not directly using 2-methoxyphenol, the synthesis of sulfonated poly(2,6-dimethyl-1,4-phenylene oxide) (SPPO) provides a prime example of creating advanced membranes from a structurally related aromatic polymer. tandfonline.comresearchgate.net Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is sulfonated using agents like chlorosulfonic acid to introduce sulfonic acid (-SO₃H) groups onto the polymer backbone. tandfonline.comresearchgate.net
These sulfonic acid groups make the resulting SPPO polymer hydrophilic and capable of conducting protons, rendering it suitable for use as a proton exchange membrane (PEM). researchgate.net Such membranes are critical components in technologies like fuel cells and redox flow batteries. researchgate.netacs.org The degree of sulfonation can be controlled by adjusting the amount of the sulfonating agent, which in turn tunes the membrane's properties, such as ion exchange capacity (IEC), water uptake, and proton conductivity. tandfonline.comresearchgate.net Researchers have developed SPPO-based composite membranes with high proton conductivity, good thermal stability (up to 350°C), and acceptable mechanical properties, demonstrating their potential as high-temperature proton exchange membrane materials. tandfonline.com
Development of Analytical Methodologies
The reactivity of 2-methoxyphenol in the presence of sulfuric acid has been harnessed to develop sensitive analytical techniques.
Spectrophotometric Determination of Nitrate (B79036) via Guaiacol Nitration in Sulfuric Acid
A novel and efficient spectrophotometric method for the determination of nitrate in water has been developed based on the nitration of guaiacol (2-methoxyphenol) in a concentrated sulfuric acid medium. research-nexus.netresearchgate.net In this method, nitrate reacts with guaiacol to form 4-nitroguaiacol. research-nexus.netresearchgate.net This product exhibits a distinct and reproducible UV absorption band at a wavelength of 329 nm. research-nexus.netresearchgate.net
The intensity of the absorption at this wavelength is directly proportional to the nitrate concentration, allowing for quantitative analysis. research-nexus.net The method demonstrates good linearity over a nitrate concentration range of 0.2 to 24 mg L⁻¹ and is highly sensitive, with a molar absorption coefficient of 2023 L mol⁻¹ cm⁻¹ and a low limit of detection of 0.05 mg L⁻¹. research-nexus.netresearchgate.net Comparative studies have shown that this guaiacol-based method has accuracy and precision comparable to standard reference methods, but with the advantages of using fewer chemicals and requiring less time. research-nexus.net
The table below outlines the key parameters of this analytical method.
Table 2: Parameters for Spectrophotometric Nitrate Determination Using Guaiacol| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | Guaiacol (2-methoxyphenol), concentrated sulfuric acid. | research-nexus.netresearchgate.net |
| Product | 4-nitroguaiacol. | research-nexus.netresearchgate.net |
| Wavelength (λmax) | 329 nm. | research-nexus.netresearchgate.net |
| Linear Range | 0.2 to 24 mg L⁻¹ of NO₃⁻. | research-nexus.netresearchgate.net |
| Limit of Detection | 0.05 mg L⁻¹ of NO₃⁻. | research-nexus.netresearchgate.net |
| Reproducibility (RSD) | 1.07%. | research-nexus.netresearchgate.net |
| Molar Absorption | 2023 L mol⁻¹ cm⁻¹. | research-nexus.netresearchgate.net |
Synthesis of Biologically Active Compounds and their Derivatives
2-methoxyphenol is a valuable building block in organic synthesis, serving as a precursor for a variety of biologically active compounds. nih.govnih.gov Its natural occurrence and embeddedness in numerous bioactive molecules make it an attractive starting material for medicinal chemistry. nih.gov
Acid-mediated reactions are employed to transform guaiacol and its derivatives into more complex structures. For instance, oxidopyrylium cycloadducts derived from maltol (B134687) can undergo acid-promoted rearrangement cascades to generate aryl-substituted guaiacol derivatives. nih.gov The choice of acid, such as methane (B114726) sulfonic acid, can direct the reaction to form specific isomers like 2-methoxy-4-aryl-6-methylphenol molecules. nih.gov These aryl-substituted guaiacol derivatives have shown a range of biological activities, including anticancer properties. nih.gov
Furthermore, lignin-derived guaiacols are being used as platform chemicals for the sustainable synthesis of complex, biologically active amines. nih.gov Catalytic pathways have been developed to convert these guaiacols into various six-membered N-heterocycles, such as 1,2,3,4-tetrahydroquinolines and benzomorpholines. nih.gov Some of these synthesized compounds have displayed promising anticancer activity against human liver cancer cells (HepG2). nih.gov Guaiacol itself and its simple derivatives are known to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX)-2 expression. medchemexpress.com
Synthesis of Aryl-Substituted Guaiacol Derivatives for Medicinal Chemistry
The guaiacol framework is a common feature in numerous biologically active natural products and synthetic compounds, particularly those with anti-cancer properties. nih.gov Consequently, the development of new synthetic routes to aryl-substituted guaiacol derivatives is a valuable pursuit in medicinal chemistry and total synthesis. nih.gov
One innovative approach involves the use of acid-mediated rearrangements of oxidopyrylium cycloadducts. These cycloadducts, derived from maltol and aryl acetylenes, can undergo a ring-contraction and aromatization cascade when treated with an acid to form aryl-substituted guaiacol derivatives. nih.govrsc.org
Research has shown that the choice of acid catalyst can direct the rearrangement to yield different isomers. For instance, reacting the cycloadducts with methane sulfonic acid tends to produce 2-methoxy-4-aryl-6-methylphenol molecules. nih.govrsc.org In contrast, using boron trichloride (B1173362) yields 2-methoxy-5-arylphenol derivatives. nih.govrsc.org This strategic use of different acids provides a method to selectively generate a variety of substituted guaiacol structures, expanding the library of potential drug candidates. nih.gov The value of these synthetic methods lies in their ability to create complex phenolic structures that are otherwise difficult to access, providing new avenues for discovering therapeutics. nih.gov
Table 1: Acid-Mediated Synthesis of Aryl-Substituted Guaiacol Derivatives
This table summarizes the outcomes of acid-mediated rearrangements of oxidopyrylium cycloadducts in the synthesis of guaiacol derivatives.
| Acid Catalyst | Resulting Product Structure | Reference |
|---|---|---|
| Methane Sulfonic Acid | 2-methoxy-4-aryl-6-methylphenol | nih.gov, rsc.org |
| Boron Trichloride | 2-methoxy-5-arylphenol | nih.gov, rsc.org |
Exploration of 2-Methoxyphenol Derivatives with Antioxidant or Phytotoxic Activity
The inherent chemical structure of 2-methoxyphenol makes it and its derivatives prime candidates for studies on antioxidant and phytotoxic activities.
Antioxidant Properties:
Oxidative stress is a known contributing factor to a host of diseases, including cancer, diabetes, and cardiovascular diseases. researchgate.netscilit.com This has spurred research into therapeutic antioxidants, with 2-methoxyphenol derivatives emerging as a promising class of compounds. researchgate.netscilit.com
Scientists have synthesized and characterized various derivatives of 2-methoxyphenol to evaluate their ability to scavenge free radicals. researchgate.net The antioxidant capacity is often assessed using standard assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) methods. researchgate.netscilit.com Studies have demonstrated that many 2-methoxyphenol derivatives exhibit significant antioxidant activity. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activities of these compounds and to understand the electronic and structural features that contribute to their antioxidant efficacy. nih.goviiarjournals.org
Phytotoxic Properties:
In the field of agriculture, there is growing interest in identifying natural compounds that can act as bioherbicides for weed management. nih.gov Allelopathy, the chemical inhibition of one plant by another, offers a source of such compounds. nih.gov 2-Methoxyphenol, found in the essential oil of plants like Cistus ladanifer, has been investigated for its phytotoxic effects. nih.gov
Research has shown that 2-methoxyphenol can interfere with the germination, cotyledon emergence, and seedling growth of both monocotyledonous and dicotyledonous plants, such as Allium cepa (onion) and Lactuca sativa (lettuce). nih.govresearchgate.net Studies testing various concentrations revealed that 2-methoxyphenol can significantly delay and even inhibit these early growth stages. nih.gov For instance, in paper-based tests, 2-methoxyphenol was found to inhibit germination, cotyledon emergence, and seedling growth in Lactuca sativa at all tested concentrations. nih.gov These findings suggest the potential of 2-methoxyphenol and its derivatives as natural herbicides, although their efficacy can be influenced by factors like soil conditions and concentration. nih.gov
Table 2: Observed Biological Activities of 2-Methoxyphenol Derivatives
This table outlines the researched biological effects of 2-methoxyphenol and its derivatives.
| Biological Activity | Target Species/System | Observed Effect | Reference |
|---|---|---|---|
| Antioxidant | Chemical assays (DPPH, ABTS, ORAC) | Scavenging of free radicals | researchgate.net, scilit.com |
| Phytotoxic | Lactuca sativa (Lettuce) | Inhibition of germination and seedling growth | nih.gov |
| Phytotoxic | Allium cepa (Onion) | Inhibition of cotyledon emergence and seedling growth at 0.5 mM | researchgate.net |
Future Research Directions and Emerging Trends in 2 Methoxyphenol;sulfuric Acid Systems
Advancements in Multiscale Computational Modeling for Complex Reaction Systems
The complexity of reaction systems involving 2-methoxyphenol and sulfuric acid necessitates the use of advanced computational tools to unravel intricate reaction mechanisms and predict product distributions. Multiscale modeling, which integrates different levels of theory to simulate phenomena across various time and length scales, is emerging as a powerful approach. fiveable.mewikipedia.org Future research is focused on developing more accurate and efficient multiscale models that can bridge the gap between quantum mechanical descriptions of bond breaking and formation and macroscopic observables. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) methods are being refined to provide a more accurate description of the reactive center (the 2-methoxyphenol and sulfuric acid molecules) while treating the surrounding solvent or catalyst environment with a less computationally expensive molecular mechanics force field. fiveable.menih.gov This allows for the simulation of larger, more realistic systems over longer timescales. Furthermore, the integration of machine learning algorithms with multiscale models is a promising trend. These data-driven approaches can help to accelerate simulations, identify key reaction pathways, and optimize reaction conditions. nih.govsc.edu
Key areas of future research in multiscale computational modeling include:
Developing more robust and transferable force fields for the molecular mechanics part of QM/MM simulations.
Improving the efficiency of algorithms for sampling the vast conformational space of these complex systems.
Integrating machine learning to predict reaction outcomes and guide experimental design. nih.govsc.edu
Modeling the role of explicit solvent molecules and their influence on reaction kinetics and thermodynamics.
A significant challenge lies in accurately modeling the dynamic changes in solvation and the role of the acidic environment on the electronic structure of 2-methoxyphenol. Future models will need to incorporate these effects to provide a truly predictive understanding of these reaction systems.
Design and Synthesis of Highly Selective and Stable Heterogeneous Catalysts for 2-Methoxyphenol Transformations
The catalytic upgrading of 2-methoxyphenol, a major component of lignin-derived bio-oils, into valuable chemicals and fuels is a cornerstone of biorefinery research. mdpi.com A key focus is the development of highly selective and stable heterogeneous catalysts that can efficiently direct the transformation of 2-methoxyphenol towards desired products while minimizing the formation of unwanted byproducts. acs.org
Current research is moving beyond traditional noble metal catalysts to explore more abundant and cost-effective transition metals and their carbides, nitrides, and phosphides. frontiersin.orgresearchgate.netacs.org These materials offer unique electronic and structural properties that can be tuned to enhance catalytic activity and selectivity for specific C-O bond cleavage pathways. cardiff.ac.uk The design of catalysts with hierarchical porosity is another emerging trend. mdpi.com These materials combine micropores for shape selectivity with mesopores and macropores for improved mass transport of bulky reactant and product molecules, leading to enhanced catalyst performance and stability. mdpi.com
Future catalyst design will increasingly rely on a synergistic combination of computational modeling and advanced material synthesis techniques. Density Functional Theory (DFT) calculations are being used to predict the adsorption energies of reactants and intermediates on different catalyst surfaces, providing insights into reaction mechanisms and helping to identify promising catalyst compositions. frontiersin.orgcardiff.ac.uk
Table 1: Emerging Heterogeneous Catalysts for 2-Methoxyphenol Transformations
| Catalyst Type | Key Features | Targeted Products | Reference |
| Transition Metal Carbides (e.g., Mo₂C) | High activity for hydrodeoxygenation, cost-effective. | Phenols, Aromatics | mdpi.comacs.org |
| Transition Metal Nitrides (e.g., Mo₂N) | Similar activity to carbides, good stability. | Benzene (B151609), Toluene | mdpi.com |
| Bimetallic Catalysts (e.g., PtSn) | Synergistic effects enhancing selectivity and stability. | Cycloalkanes | mdpi.com |
| Zeolite-Supported Catalysts | Shape selectivity, tunable acidity. | Cycloalkanes, Aromatics | mdpi.com |
The long-term stability of these catalysts under harsh reaction conditions remains a significant challenge. Future research will focus on developing strategies to prevent catalyst deactivation due to coking, sintering, and leaching of active species. mdpi.com
Integrated Experimental and Theoretical Approaches for Elucidating Environmental Reactivity
2-Methoxyphenol is emitted into the atmosphere from biomass burning and can undergo various chemical transformations that impact air quality and climate. nih.govacs.org Understanding the environmental reactivity of 2-methoxyphenol requires a combination of laboratory experiments and theoretical calculations to elucidate complex reaction mechanisms. acs.org
Integrated approaches that couple experimental techniques, such as aerosol chamber studies and flow tube reactors, with high-level quantum chemical calculations are becoming increasingly important. nih.govacs.org These studies aim to determine reaction kinetics, identify primary and secondary reaction products, and unravel the detailed molecular-level pathways of atmospheric degradation. For instance, the reaction of 2-methoxyphenol with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals is a key area of investigation. acs.orgresearchgate.net
Future research will focus on:
Investigating the role of water molecules in mediating atmospheric reactions of 2-methoxyphenol. nih.govacs.orgacs.org
Characterizing the formation and properties of secondary organic aerosols (SOAs) derived from 2-methoxyphenol oxidation. researchgate.net
Exploring the photochemical degradation of 2-methoxyphenol and its derivatives.
Developing more accurate theoretical models to predict the atmospheric lifetime and fate of these compounds.
The following table summarizes key findings from recent studies on the atmospheric reactivity of 2-methoxyphenol.
Table 2: Key Findings on the Atmospheric Reactivity of 2-Methoxyphenol (Guaiacol)
| Reactant | Key Findings | Implications | Reference |
| OH Radicals | Formation of nitroguaiacols and 4-nitrocatechol (B145892) in the presence of NOx. | Contribution to the formation of brown carbon and secondary organic aerosols. | nih.govacs.orgresearchgate.net |
| NO₃ Radicals | Rapid nocturnal reaction, with the rate constant influenced by humidity. | Significant nighttime degradation pathway for 2-methoxyphenol. | acs.org |
These integrated studies are crucial for developing accurate atmospheric models and for assessing the environmental impact of biomass burning emissions.
Exploration of Novel Acidic Reaction Media and Green Chemistry Principles in Synthesis
The use of strong mineral acids like sulfuric acid in chemical synthesis often raises environmental and safety concerns. In line with the principles of green chemistry, there is a growing interest in exploring alternative, more sustainable acidic reaction media for the transformation of 2-methoxyphenol. rjpn.orgmagtech.com.cnjddhs.com
Ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated as potential replacements for traditional volatile organic solvents and strong acids. These novel media offer advantages such as low vapor pressure, high thermal stability, and tunable acidity. nih.gov Solid acid catalysts, such as sulfated zirconia and functionalized mesoporous silicas, also represent a greener alternative, as they can be easily separated from the reaction mixture and potentially reused. acs.org
The application of green chemistry principles extends beyond the choice of solvent or catalyst to encompass the entire synthetic process. nih.gov This includes:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. greenchemistry-toolkit.org
Use of Renewable Feedstocks: Utilizing 2-methoxyphenol derived from renewable lignin (B12514952) as a platform chemical. rsc.org
Energy Efficiency: Developing catalytic processes that operate under milder reaction conditions (lower temperature and pressure). rjpn.org
Waste Prevention: Minimizing the formation of byproducts and developing methods for catalyst recycling. nih.gov
Future research in this area will focus on the design of highly efficient and recyclable catalytic systems that operate in benign reaction media, thereby minimizing the environmental footprint of 2-methoxyphenol transformations.
Development of Scalable Synthetic Routes for Functionalized and Sulfonated 2-Methoxyphenol Derivatives
Functionalized and sulfonated derivatives of 2-methoxyphenol have potential applications in various fields, including pharmaceuticals, polymers, and specialty chemicals. However, the development of scalable and cost-effective synthetic routes for these compounds remains a challenge.
Recent research has explored various methods for the functionalization of the 2-methoxyphenol scaffold, including direct C-H functionalization, which offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgrsc.org Acid-mediated rearrangements of cycloadducts derived from related compounds have also been shown to produce aryl-substituted 2-methoxyphenol derivatives. rsc.org
The sulfonation of 2-methoxyphenol is a key reaction for producing a range of important intermediates. Future research will focus on developing more selective and controllable sulfonation methods that minimize the formation of polysulfonated and other unwanted byproducts. This may involve the use of novel sulfonating agents or the application of microreactor technology to achieve better control over reaction parameters.
Key challenges and future research directions in this area include:
Improving the regioselectivity of functionalization and sulfonation reactions.
Developing efficient methods for the purification and isolation of the desired products.
Designing continuous flow processes for the synthesis of these derivatives to enhance scalability and safety.
Exploring the use of biocatalysis for the selective functionalization of the 2-methoxyphenol ring.
The development of robust and scalable synthetic methodologies will be crucial for unlocking the full potential of 2-methoxyphenol as a versatile building block for the chemical industry.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-Methoxyphenol derivatives using sulfuric acid-based catalysts?
Methodological Answer:
The synthesis of 2-Methoxyphenol derivatives often involves acid-catalyzed condensation or oxidation. For example, sulfuric acid derivatives like Molybdate Sulfuric Acid (MSA) or Tungstate Sulfuric Acid (TSA) are effective catalysts. Key parameters include:
- Solvent Selection : Ethanol or solvent-free conditions are optimal for reactions like pyrrole synthesis, as ethanol enhances intermediate stabilization and reaction rates .
- Catalyst Loading : MSA (5 mol%) in ethanol at 80–90°C achieves high yields (e.g., 85–92% for tetrasubstituted pyrroles) .
- Temperature : Reactions like Biginelli condensations proceed efficiently at 40–120°C, with higher temperatures accelerating dehydration steps .
- Substrate Scope : Both electron-donating and electron-withdrawing substituents on aldehydes or ketones are tolerated, enabling diverse product libraries .
Basic: How do heterogeneous sulfuric acid catalysts compare to homogeneous ones in 2-Methoxyphenol-mediated reactions?
Methodological Answer:
Heterogeneous catalysts (e.g., MSA, TSA, or Xanthan Sulfuric Acid (XSA)) offer advantages over traditional sulfuric acid:
- Reusability : Nano-ASA (nanoscale Alumina Sulfuric Acid) retains >90% activity after 5 cycles in dihydropyridine synthesis .
- Selectivity : MSA reduces byproduct formation in gem-bisamide synthesis by stabilizing reactive intermediates like acylimine .
- Green Chemistry : Solvent-free conditions with XSA minimize waste and energy use, as shown in α-aminophosphonate synthesis .
- Experimental Protocol : Compare catalytic activity by varying catalyst type (e.g., MSA vs. H₂SO₄) under identical conditions, monitoring yield and reaction time .
Advanced: What mechanistic pathways explain sulfuric acid’s role in autocatalytic formation of 2-Methoxyphenol derivatives?
Methodological Answer:
Sulfuric acid derivatives act as both Brønsted acids and electrophilic activators. For example:
- Imine Formation : In pyrrole synthesis, MSA protonates 1,3-dicarbonyl compounds, enabling nucleophilic attack by NH₄OAc to form an imine intermediate .
- Cyclization : Activated benzophenones undergo cyclocondensation with imine intermediates, followed by dehydration to yield pyrroles .
- Autocatalysis : Sulfuric acid can catalyze its own regeneration in gas-phase reactions, as shown in SO₃ hydrolysis studies, which may apply to liquid-phase esterifications .
- Characterization : Use in situ FT-IR or NMR to track intermediate formation and validate proposed mechanisms .
Advanced: How can kinetic modeling resolve contradictions in reported yields of sulfuric acid-catalyzed 2-Methoxyphenol reactions?
Methodological Answer:
Discrepancies in yield often arise from varying acid concentrations or competing pathways. A kinetic framework can isolate key variables:
- Power-Law Modeling : For fructose-to-HMF conversion, rate constants (e.g., k₁ = 0.005–1 M⁻¹min⁻¹) and activation energies (Eₐ = 60–80 kJ/mol) identify optimal acid concentrations (0.005 M for HMF; 1 M for levulinic acid) .
- Humins Formation : Include side-reaction terms (e.g., solid byproduct formation) to adjust for mass balance discrepancies .
- Case Study : When comparing MSA and H₂SO₄ in pyrrole synthesis, model the hydration equilibrium of HSO₄⁻ to explain lower yields with homogeneous H₂SO₄ due to reduced proton availability .
Advanced: What strategies mitigate environmental impacts of sulfuric acid in 2-Methoxyphenol-based syntheses?
Methodological Answer:
Green chemistry principles guide sustainable protocols:
- Solid Acid Catalysts : Use XSA or nano-ASA to replace liquid H₂SO₄, reducing corrosion and waste. XSA’s biodegradability and stability (pH 2–12) make it ideal for multi-step syntheses .
- Solvent-Free Systems : Biginelli condensations under solvent-free conditions achieve 70–85% yields, avoiding volatile organic compounds (VOCs) .
- Energy Efficiency : Microwave-assisted reactions with nano-ASA reduce time (e.g., 15 min vs. 24 h for α-aminonitrile synthesis) and energy consumption .
- Lifecycle Analysis : Quantify E-factors (kg waste/kg product) to compare methods, prioritizing low catalyst loadings (<5 mol%) and recyclable systems .
Advanced: How do atmospheric sulfuric acid interactions influence 2-Methoxyphenol stability in environmental studies?
Methodological Answer:
In aerosol or tropospheric studies, sulfuric acid’s dual role as nucleator and reactant affects 2-Methoxyphenol degradation:
- Nucleation : Binary H₂SO₄-H₂O nucleation forms 1.5 nm particles, which adsorb 2-Methoxyphenol derivatives, altering their photostability .
- Aldol Condensation : At >60 wt% H₂SO₄, aldehydes like 2-Methoxyphenol undergo acid-catalyzed aldol reactions, forming secondary organic aerosols (SOA). Track via GC-MS or aerosol mass spectrometry .
- Experimental Design : Simulate tropospheric conditions (250–298 K, 60–85% H₂SO₄) in flow reactors to measure uptake coefficients (γ = 10⁻⁵–10⁻³) and validate kinetic models .
Advanced: What analytical techniques characterize sulfuric acid-2-Methoxyphenol reaction intermediates?
Methodological Answer:
Advanced spectroscopy and chromatography resolve transient species:
- In Situ FT-IR : Monitor carbonyl activation (C=O stretching at 1700 cm⁻¹) and imine formation (C=N at 1640 cm⁻¹) in real time .
- NMR Titration : Use ¹H-¹⁵N HSQC to identify hydrogen-bonded intermediates in sulfuric acid-mediated condensations .
- HPLC-MS : Quantify humins or oligomers in reaction mixtures, correlating with acid concentration and temperature .
- XRD/TGA : For heterogeneous catalysts (e.g., nano-ASA), confirm structural stability post-reaction via crystallinity and thermal decomposition profiles .
Advanced: How do computational studies enhance understanding of sulfuric acid-2-Methoxyphenol interactions?
Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide atomic-level insights:
- Proton Transfer Barriers : Calculate activation energies for sulfuric acid-mediated protonation of 2-Methoxyphenol’s hydroxyl group (ΔG‡ = 15–25 kcal/mol) .
- Solvent Effects : Simulate ethanol’s role in stabilizing transition states via hydrogen bonding, explaining higher yields compared to non-polar solvents .
- Cluster Formation : Model H₂SO₄-(H₂O)ₙ-2-Methoxyphenol clusters to predict nucleation rates (J = 10⁻¹⁰–10⁻⁷ cm⁻³s⁻¹) in atmospheric studies .
Basic: What safety protocols are critical for handling sulfuric acid in 2-Methoxyphenol reactions?
Methodological Answer:
- Personal Protection : Use acid-resistant gloves (e.g., nitrile), goggles, and fume hoods to prevent exposure to corrosive aerosols .
- Waste Management : Neutralize spent acid with NaHCO₃ before disposal, and segregate sulfonated byproducts for incineration .
- Spill Response : Apply vermiculite or sand to absorb leaks, avoiding water due to exothermic reactions .
Advanced: What thermodynamic data inform sulfuric acid’s efficiency in 2-Methoxyphenol reactions?
Methodological Answer:
Key parameters include:
- Dissociation Constants : For HSO₄⁻ (pKₐ = 1.99), ensuring sufficient H⁺ availability in aqueous systems .
- Enthalpy of Hydration : ΔH = -5.61 kcal/mol for HSO₄⁻ dissociation, critical for optimizing exothermic reactions .
- Vapor Pressure : At 296 K, PH₂SO₄ = 10⁻⁷–10⁻⁶ mmHg, affecting aerosol studies and solvent-free syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
